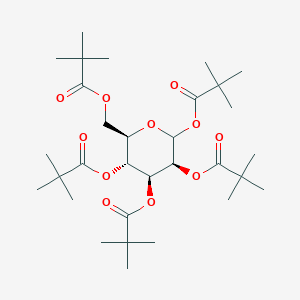

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

Beschreibung

Contextualization within Complex Carbohydrate Chemistry

The field of carbohydrate chemistry is defined by the challenge of managing the multiple hydroxyl groups present on a single monosaccharide unit. wiley-vch.de These functional groups have similar reactivity, making it difficult to selectively modify one position without affecting the others. wiley-vch.de D-mannose, a C-2 epimer of glucose, is a common monosaccharide in nature, found as a structural component in N-linked glycoproteins in viruses and mammals, as well as in polysaccharides from fungi and bacteria. nih.govwikipedia.org

To address the challenge of selective synthesis, chemists employ "protecting groups" to temporarily block certain hydroxyl groups, rendering them inert while other parts of the molecule are modified. wikipedia.org This strategy is fundamental to the multistep synthesis of oligosaccharides, which are crucial for intercellular recognition, immune responses, and as receptors for hormones and viruses. wikipedia.orgresearchgate.net The choice of protecting group dictates the reactivity of the monosaccharide building block and can influence the stereochemical outcome of glycosylation reactions. wiley-vch.de

Significance as a Protected Monosaccharide Building Block

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose serves as a versatile protected monosaccharide building block. chemimpex.com The five pivaloyl groups are esters of pivalic acid (2,2-dimethylpropanoic acid). The pivaloyl group is an acyl protecting group known for its significant steric bulk and high stability compared to other common acyl groups like acetyl (Ac) or benzoyl (Bz). wiley-vch.dewikipedia.org This enhanced stability is an advantage during complex, multi-step synthetic routes, as the pivaloyl groups can withstand a wider range of reaction conditions. wiley-vch.de

However, this stability also means that harsh conditions are often required for their removal (deprotection), which can be a disadvantage if other sensitive functional groups are present in the molecule. wiley-vch.deresearchgate.net The steric hindrance of the pivaloyl group also plays a role in directing the stereoselectivity of glycosylation reactions. nih.gov For instance, an acyl group at the C-2 position of a glycosyl donor, such as in this mannose derivative, typically promotes the formation of 1,2-trans-glycosidic linkages through neighboring group participation. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 220017-47-0 | chemimpex.com |

| Molecular Formula | C31H52O11 | chemimpex.com |

| Molecular Weight | 600.75 g/mol | chemimpex.com |

| Appearance | White to almost white crystalline powder | chemimpex.comtcichemicals.com |

| Melting Point | 167-171 °C | chemimpex.com |

| Optical Rotation [α]20/D | +37 to +43° (c=1 in CHCl3) | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Evolution of its Application in Organic Synthesis

The application of this compound in organic synthesis has evolved alongside the increasing complexity of target molecules in glycoscience. Initially, its primary role was as a stable, fully protected mannose derivative. To be used as a glycosyl donor, the anomeric pivaloyl group at C-1 must be selectively removed or converted into a suitable leaving group. The remaining pivaloyl groups "arm" the monosaccharide, influencing the outcome of glycosylation reactions. nih.gov

Its utility is prominent in the synthesis of complex carbohydrates, including oligosaccharides and glycoproteins, which are essential for developing vaccines and therapeutic proteins. chemimpex.com For example, mannose-containing structures are critical components of the glycans that shield viruses like HIV from the immune system, making synthetic mannose building blocks vital for research in this area. nih.gov

A significant challenge in its application has been the deprotection of the highly stable pivaloyl esters. wiley-vch.desciforum.net Research has focused on finding efficient and mild deprotection methods. While standard methods like using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can be employed, the steric hindrance of the pivaloyl group often necessitates harsher conditions or alternative reagents like lithium aluminium hydride (LAH). researchgate.net The development of new deprotection protocols continues to enhance the utility of pivaloyl-protected building blocks like this compound, making them more accessible for the synthesis of biologically important glycans. researchgate.netsciforum.net

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCBOJERHYNCS-AUGMSIGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,2,3,4,6 Penta O Pivaloyl D Mannopyranose

Optimized Preparation Strategies for 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

The synthesis of This compound involves the complete esterification of all five hydroxyl groups of D-mannose. This process, known as per-acylation, serves to protect the carbohydrate, rendering it soluble in organic solvents and setting the stage for further modifications.

Esterification Reactions and Selectivity Control

The standard method for preparing the title compound is the exhaustive esterification of D-mannose using an excess of a pivaloylating agent. Typically, pivaloyl chloride (PivCl) is used in the presence of a base, such as pyridine (B92270), which also acts as a solvent and catalyzes the reaction by forming a reactive acylpyridinium intermediate.

The reaction proceeds by the nucleophilic attack of the mannose hydroxyl groups on the electrophilic carbonyl carbon of the pivaloyl chloride. Due to the high reactivity of the acylating agent and the use of a large excess, the reaction is driven to completion, ensuring that all five hydroxyl groups are esterified. Selectivity is not a primary concern in this step, as the goal is complete protection. The bulky nature of the pivaloyl groups, once installed, provides significant steric hindrance, which is a key feature exploited in subsequent reactions.

Table 1: Generalized Protocol for Per-pivaloylation of D-Mannose

| Step | Reagent | Solvent | Key Parameters | Purpose |

| 1 | D-Mannose, Pivaloyl Chloride (excess) | Pyridine | 0°C to room temperature | Esterification of all five hydroxyl groups |

| 2 | Water/Ice | - | Quenching of excess reagent | Reaction termination |

| 3 | Dichloromethane or Ethyl Acetate (B1210297) | - | Extraction of the product | Isolation from aqueous phase |

| 4 | Dilute HCl, sat. NaHCO₃, Brine | - | Aqueous workup | Removal of pyridine and impurities |

| 5 | Anhydrous Na₂SO₄ or MgSO₄ | - | Drying | Removal of residual water |

| 6 | Silica Gel Chromatography | Hexanes/Ethyl Acetate | Gradient elution | Purification of the final product |

Scalability and Efficiency in Laboratory Synthesis

While many academic reports focus on milligram-scale synthesis, the principles can be adapted for larger scales. The scalability of the per-pivaloylation reaction is generally straightforward. However, challenges can arise from the exothermic nature of the reaction between pivaloyl chloride and pyridine, requiring careful temperature control, especially on a larger scale.

Derivatization and Conversion to Glycosyl Donors

This compound is a stable, fully protected carbohydrate. To be used in the synthesis of oligosaccharides, it must be converted into a glycosyl donor, a reactive species capable of forming a glycosidic bond with a glycosyl acceptor. This conversion requires selective modification at the anomeric carbon (C-1).

Synthesis of Activated Mannosyl Donors from Pivaloylated Precursors

The transformation of the stable penta-pivaloate into an activated mannosyl donor is a critical step. This involves replacing the anomeric pivaloyl group with a better leaving group. Common classes of mannosyl donors derived from such precursors include glycosyl halides, trichloroacetimidates, and thioglycosides.

Glycosyl Halides: The anomeric pivaloate can be replaced with a bromide by treatment with HBr in acetic acid, analogous to the synthesis of acetobromomannose. nih.gov The resulting 2,3,4,6-tetra-O-pivaloyl-α-D-mannopyranosyl bromide is a reactive donor for glycosylation.

Glycosyl Trichloroacetimidates: A highly versatile class of donors, trichloroacetimidates are synthesized in a two-step process. nih.govuni-konstanz.de First, the anomeric pivaloyl group is selectively removed, often using a mild base like hydrazine (B178648) acetate, to yield the 1-hydroxy sugar (2,3,4,6-tetra-O-pivaloyl-D-mannopyranose). This hemiacetal is then treated with trichloroacetonitrile (B146778) in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the desired O-mannosyl trichloroacetimidate (B1259523) donor. nih.gov

Glycosyl Fluorides: These donors can be prepared from the corresponding hemiacetal using reagents like Selectfluor. researchgate.net They offer a balance of stability and reactivity.

Regioselective Functionalization for Anomeric Modification

The key to creating a glycosyl donor from the per-pivaloylated mannose is the regioselective deprotection of the anomeric (C-1) hydroxyl group. The C-1 ester is more labile than the other ester groups (at C-2, C-3, C-4, and C-6) due to the anomeric effect, which makes it more susceptible to cleavage. This lability allows for its selective removal under controlled conditions that leave the other pivaloyl groups intact. As mentioned, reagents like hydrazine acetate are effective for this purpose, providing the crucial 1-OH intermediate required for conversion into a wide array of activated glycosyl donors. nih.gov

Table 2: Conversion of Penta-O-pivaloyl-D-mannopyranose to Glycosyl Donors

| Donor Type | Step 1 Reagents (Anomeric Deprotection) | Intermediate | Step 2 Reagents (Activation) | Final Donor |

| Trichloroacetimidate | Hydrazine acetate in DCM/MeOH | 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranose | CCl₃CN, DBU in DCM | 2,3,4,6-Tetra-O-pivaloyl-α,β-D-mannopyranosyl trichloroacetimidate |

| Glycosyl Bromide | HBr in Acetic Acid | (Direct Conversion) | - | 2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl bromide |

| Thioglycoside | Hydrazine acetate in DCM/MeOH | 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranose | Thiophenol, BF₃·OEt₂ | Phenyl 2,3,4,6-tetra-O-pivaloyl-1-thio-D-mannopyranoside |

Stereochemical Considerations in Synthesis of Mannopyranose Derivatives

The stereochemical outcome of a glycosylation reaction is of paramount importance. In the case of mannose derivatives, the synthesis of α-mannosides is often more straightforward than that of β-mannosides. The protecting group at the C-2 position plays a decisive role in determining the stereoselectivity of the glycosylation.

The pivaloyl group at C-2 is a non-participating group. Unlike an acetyl or benzoyl group, it is too sterically hindered to form a bicyclic acyl-oxonium ion intermediate that would block the α-face and direct attack to the β-face. For mannose, which has an axial substituent at C-2, this steric bulk has a profound effect. During the glycosylation reaction, an oxocarbenium ion intermediate is formed. The bulky C-2 pivaloyl group shields the β-face of the pyranose ring, sterically hindering the approach of the glycosyl acceptor from that direction. rsc.org Consequently, the acceptor is forced to attack from the less hindered α-face, leading to the preferential formation of the α-glycosidic linkage. This reliable α-directing effect is a cornerstone of strategies for synthesizing complex α-mannoside-containing oligosaccharides. beilstein-journals.orgnih.gov

Influence of Pivaloyl Groups on Anomeric Stereoselectivity

The stereoselective formation of the glycosidic bond is a paramount challenge in the synthesis of oligosaccharides. The protecting groups on the glycosyl donor, particularly at the C-2 position, are known to exert significant control over the anomeric stereoselectivity. In the case of mannose derivatives, the formation of the 1,2-cis (α) or 1,2-trans (β) linkage is highly dependent on the nature of the C-2 substituent.

The pivaloyl group, being an acyl-type protecting group, can participate in the glycosylation reaction through neighboring group participation. This typically involves the formation of a cyclic acyloxonium ion intermediate, which blocks the α-face of the pyranose ring, thereby directing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, leading to the formation of a 1,2-trans-glycoside. For mannose derivatives, a 1,2-trans linkage corresponds to the α-anomer.

However, the steric bulk of the pivaloyl groups can also introduce unique stereodirecting effects. Research has shown that under certain conditions, the use of a pivaloyl-protected mannosyl donor can lead to excellent yields in glycosylation reactions. In a study demonstrating a practical method for β-mannosylation from glycosyl hemiacetals mediated by lithium iodide, a pivaloyl-protected mannose donor was utilized. rsc.org This reaction proceeded in high yield and, notably, without the occurrence of transesterification, a common side reaction with acyl protecting groups. rsc.org The high β-selectivity achieved in this system highlights a scenario where the expected neighboring group participation leading to the α-product is overridden.

The following interactive data table summarizes the donor scope for these β-mannosylation reactions, including the performance of the pivaloyl-protected donor.

| Donor | Protecting Groups | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|

| 1a | Per-O-benzyl | 85 | 6:94 | rsc.org |

| 1b | 4-MeBn at C-4 | 88 | 5:95 | rsc.org |

| 1c | 4-MeBn at C-2 | 90 | 7:93 | rsc.org |

| 1d | Per-O-silyl | 82 | 8:92 | rsc.org |

| 1h | Per-O-benzoyl | 40 | <1:99 | rsc.org |

| 1i | Per-O-pivaloyl | 92 | 7:93 | rsc.org |

Control of Diastereoselectivity in Subsequent Transformations

Beyond the anomeric center, the pivaloyl groups in this compound also exert significant diastereoselective control in subsequent chemical transformations. The steric hindrance imposed by these bulky groups can direct reagents to the less hindered face of the molecule, thereby influencing the stereochemical outcome of reactions at other positions of the pyranose ring.

An interesting example of the influence of a pivaloyl group on diastereoselectivity is observed in the chemistry of 3,6-anhydro-sugars. While not a direct transformation of the title compound, the study of a related derivative, methyl 2-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro-α-D-mannopyranoside, revealed an unusual ester migration. researchgate.net During glycosidic hydrolysis, the pivaloyl group migrated from the C-2 to the C-1 position. researchgate.net This type of intramolecular rearrangement is a testament to the conformational constraints and reactivity patterns dictated by the pivaloyl group in concert with the rest of the molecule.

The bulky nature of the pivaloyl groups can be strategically employed to control the regioselectivity of deprotection, which in turn sets the stage for diastereoselective functionalization. Although the five pivaloyl groups in this compound are esters, their steric environments are not identical. This subtle difference can sometimes be exploited for selective removal of one pivaloyl group, unmasking a single hydroxyl group for further diastereoselective reactions.

Furthermore, the conformational rigidity imparted by the pivaloyl groups can influence the facial selectivity of reactions on the pyranose ring. For instance, in reactions involving the generation of a planar intermediate, such as an enolate, the pivaloyl groups can effectively shield one face of the ring, forcing an incoming electrophile to approach from the opposite, less hindered side. This leads to a high degree of diastereoselectivity in the formation of the new stereocenter.

While specific, detailed research findings on a wide range of subsequent diastereoselective transformations of this compound are not extensively documented in readily available literature, the fundamental principles of steric hindrance and conformational rigidity imposed by the pivaloyl groups provide a strong basis for predicting and achieving high levels of diastereocontrol in synthetic designs.

Reactivity Profiles and Mechanistic Insights of Pivaloylated Mannopyranose Systems

Steric and Electronic Effects of Pivaloyl Protecting Groups

The selection of protecting groups is a critical determinant of reactivity and stereoselectivity in glycosylation reactions. nih.gov Pivaloyl groups, which are esters of pivalic acid (trimethylacetic acid), are distinguished by their bulky tert-butyl moiety. This structural feature imposes significant steric and electronic consequences on the reactivity of the 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose molecule.

Impact on Reaction Pathways and Yields in Glycosylations

The steric hindrance presented by pivaloyl groups profoundly influences the course of glycosylation reactions. Ester-type protecting groups at the C-2 position of a glycosyl donor are known to decrease the reactivity of the donor in a phenomenon referred to as "disarming". researchgate.net This effect, however, is often coupled with an increase in stereoselectivity, which is a desirable trade-off in complex oligosaccharide synthesis. researchgate.netbeilstein-journals.org

The bulky nature of pivaloyl groups can also favorably influence reaction yields by suppressing the formation of unwanted byproducts. For instance, the use of perpivaloylated glycosyl donors has been shown to reduce the formation of orthoester byproducts, a common issue in glycosylation chemistry. researchgate.net The stereoelectronic contributions of protecting groups, even at remote positions, can significantly direct a glycosylation reaction down a preferred pathway. beilstein-journals.org The presence of electron-withdrawing ester groups, like pivaloates, generally destabilizes potential oxocarbenium ion intermediates, which can shift the reaction mechanism towards a more stereoselective SN2-like pathway. mdpi.com The concentration of the glycosyl donor has also been observed to affect the stereochemical outcome, with a tendency for 1,2-cis glycoside formation in concentrated solutions (via an SN2-like pathway) and α-glycosides in dilute solutions (via an SN1-like mechanism). nih.gov

Modulation of Anomeric Reactivity and Stability

The conformation of the mannopyranose ring is also a key factor. X-ray crystallography studies of the closely related 1,2,3,4,6-penta-O-benzoyl-α-D-mannopyranose show that the mannopyranose unit adopts a distorted 4C1 chair conformation. nih.gov This conformation is crucial for understanding the stereochemical course of reactions. An analysis of the conformational preferences of intermediate oxocarbenium ions shows that alkoxy groups at C-2, C-3, and C-4 exert powerful influences on selectivity. nih.gov The interplay of these steric and electronic effects dictates the stability of reaction intermediates and transition states, ultimately controlling the anomeric selectivity of the glycosylation. nih.gov

Mechanistic Studies of Glycosylation Reactions Involving this compound

The stereoselective synthesis of glycosidic bonds remains a central challenge in carbohydrate chemistry. researchgate.net Mechanistic studies of donors like this compound have been crucial in developing reliable glycosylation strategies.

Role of Neighboring Group Participation in Stereochemical Outcome

One of the most powerful strategies for controlling stereoselectivity is the use of neighboring group participation (NGP). researchgate.netacs.org In the case of this compound, the pivaloyl group at the C-2 position is perfectly positioned to act as a participating group.

During the activation of the glycosyl donor, the carbonyl oxygen of the C-2 pivaloyl ester attacks the anomeric center as the leaving group departs. This intramolecular reaction forms a stable, bicyclic dioxolenium ion intermediate. nih.govmdpi.com The formation of this rigid, fused-ring structure effectively shields one face of the molecule. Consequently, the incoming glycosyl acceptor can only attack from the opposite face. nih.gov

For a manno-configured donor, the C-2 ester group is in an axial orientation. The NGP mechanism leads to the formation of a 1,2-trans glycosidic bond. In the mannose series, this corresponds to the exclusive or near-exclusive formation of the α-glycoside. nih.gov This NGP-driven strategy is a highly reliable method for constructing 1,2-trans-α-mannosidic linkages. beilstein-journals.orgmdpi.com

Table 1: Effect of C-2 Acyl Neighboring Group Participation on Glycosylation Stereochemistry This interactive table summarizes the predictable stereochemical outcomes when using a participating acyl group at the C-2 position for different pyranose configurations.

| Glycosyl Donor Configuration | C-2 Acyl Group Orientation | Intermediate Formed | Stereochemical Outcome of Glycosidic Bond | Resulting Anomer |

|---|---|---|---|---|

| Gluco-type | Equatorial | Dioxolenium ion | 1,2-trans | β-glycoside |

| Manno-type | Axial | Dioxolenium ion | 1,2-trans | α-glycoside |

Analysis of Transition States and Intermediates

In the absence of NGP, glycosylation may proceed via a more SN1-like mechanism involving a planar, electrophilic oxocarbenium ion intermediate. researchgate.net Nucleophilic attack on this intermediate can occur from either the α- or β-face, often leading to mixtures of anomeric products.

However, with this compound, the C-2 pivaloyl group strongly favors the NGP pathway. The key intermediate is the aforementioned dioxolenium ion. nih.govchemrxiv.org The reaction mechanism is thought to involve a series of dynamic equilibria between covalent species (like an α-glycosyl triflate), contact ion pairs (CIP), and solvent-separated ion pairs (SSIP), all leading to the crucial dioxolenium ion that dictates the stereochemical outcome. nih.gov Computational studies and low-temperature NMR have been employed to probe these transient species, confirming the existence of intermediates like oxocarbenium ions and dioxolenium ions. nih.govresearchgate.net The presence of the participating C-2 pivaloyl group stabilizes the dioxolenium ion intermediate, making this pathway kinetically and thermodynamically favorable, thus ensuring high α-selectivity. mdpi.com

Table 2: Key Intermediates in the Glycosylation of a C-2 Pivaloylated Mannosyl Donor This interactive table outlines the primary species involved in the reaction pathway, highlighting the central role of the dioxolenium ion.

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Covalent α-Glycosyl Triflate | An activated form of the donor where the anomeric leaving group is trifluoromethanesulfonate. | A potential precursor in equilibrium with ionic species. nih.gov |

| Oxocarbenium Ion | A planar, cationic species formed by the dissociation of the leaving group. | Favors a non-selective SN1-like pathway; its formation is largely bypassed by NGP. mdpi.comresearchgate.net |

| Dioxolenium Ion | A bicyclic, cationic intermediate formed by the participation of the C-2 pivaloyl group. | The key stereodirecting intermediate; shields the β-face, forcing α-attack. nih.govchemrxiv.org |

| Final α-Glycoside | The product formed after nucleophilic attack by the glycosyl acceptor on the dioxolenium ion. | The thermodynamically stable 1,2-trans product. |

Regioselective Transformations and Deprotection Strategies

The chemical stability of the pivaloyl ester linkage makes this compound a robust starting material. However, this stability also presents a challenge when the protecting groups need to be removed. Deprotection typically requires harsh conditions, such as strong base (e.g., sodium methoxide) or reductive cleavage, which can be incompatible with other sensitive functional groups in the molecule.

Despite the challenge of complete deprotection, the differential reactivity of the five pivaloyl groups can sometimes be exploited for regioselective transformations. For example, methods have been developed for the selective deacylation at the anomeric position of peracylated sugars. Subjecting a peracylated sugar to a Lewis acid like AlCl₃ can selectively remove the C-1 acyl group, yielding the corresponding 1-hydroxy sugar, which can then be used in further transformations. nih.gov For instance, the debenzoylation of an α-D-mannose perbenzoate was shown to afford 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranose, indicating a selective reaction at the anomeric center with inversion of configuration. nih.gov

Furthermore, the stability of pivaloyl groups allows for regioselective reactions elsewhere on the sugar ring if a single position can be selectively deprotected or if the starting material is prepared with a different protecting group at a specific site. This allows the fully pivaloylated mannose to serve as a scaffold, with its hydroxyl groups protected while chemical modifications are performed on other parts of a larger molecule. The use of O-pivaloyl protected donors has been successfully applied in the regioselective synthesis of various disaccharide structures. researchgate.net

Controlled Hydrolysis and Transesterification Studies

The cleavage and migration of pivaloyl groups on the mannopyranose scaffold are critical reactions that dictate the design of synthetic strategies. These transformations can be achieved under both chemical and enzymatic conditions, often with a high degree of regioselectivity influenced by the steric and electronic environment of each ester linkage.

Studies on partially pivaloylated methyl α-D-mannopyranosides have shed light on the migratory aptitude of the pivaloyl group. For instance, the 3,6-di-O-pivaloyl derivative has been observed to undergo intramolecular transesterification under neutral pH conditions (pH 7.2) to yield the 2,6-di-O-pivaloyl isomer. nih.gov This migration from the C-3 to the C-2 position highlights the thermodynamic stability of the resulting product and the lability of the pivaloyl ester under specific conditions. nih.gov

Enzymatic hydrolysis introduces another layer of control. Esterases from rabbit serum have demonstrated the ability to regioselectively cleave pivaloyl esters on the mannose ring. nih.gov Notably, the 2-O-pivaloyl group is preferentially hydrolyzed over other positions, offering a mild and specific method for unmasking the C-2 hydroxyl group. nih.gov In one study, the enzymatic hydrolysis of a 2,6-di-O-pivaloylated methyl mannopyranoside resulted in a mixture of 2- and 6-O-monopivaloates in a 1:2.6 ratio, indicating a significant preference for cleavage at the C-2 position. nih.gov

While direct hydrolysis studies on this compound are not extensively detailed in the reviewed literature, the behavior of partially pivaloylated analogs provides a strong indication of the expected reactivity. The anomeric pivaloyl group (at C-1) is generally the most labile to acidic hydrolysis, a common strategy for preparing glycosyl donors. The relative stability of the other pivaloyl groups would be influenced by the steric hindrance and the conformational constraints of the pyranose ring.

Transesterification, the exchange of the pivaloyl group with another acyl group, can also be a competing reaction, particularly in the presence of other acylating agents or under conditions that promote acyl migration. The mechanism typically involves a tetrahedral intermediate, and the equilibrium can be driven by the relative stability of the starting material and the product, as well as the reaction conditions. bham.ac.uk

Table 1: Reactivity of Pivaloylated Mannopyranosides

| Substrate | Reaction Type | Conditions | Product(s) | Key Findings | Reference |

| Methyl 3,6-di-O-pivaloyl-α-D-mannopyranoside | Intramolecular Transesterification | Phosphate buffer (pH 7.2) | Methyl 2,6-di-O-pivaloyl-α-D-mannopyranoside | Pivaloyl group migrates from C-3 to C-2 under neutral conditions. | nih.gov |

| Methyl 2,6-di-O-pivaloyl-α-D-mannopyranoside | Enzymatic Hydrolysis | Rabbit serum esterases | Mixture of methyl 2-O-pivaloyl- and 6-O-pivaloyl-α-D-mannopyranosides (ratio 1:2.6) | Preferential enzymatic cleavage of the 2-O-pivaloyl group. | nih.gov |

Selective Unmasking of Hydroxyl Groups for Orthogonal Synthesis

Orthogonal synthesis, a strategy that allows for the selective removal of one type of protecting group in the presence of others, is fundamental to the assembly of complex oligosaccharides. The use of pivaloyl groups in conjunction with other protecting groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers, allows for a stepwise and controlled unmasking of hydroxyl groups for subsequent glycosylation or functionalization.

The selective deprotection of a single pivaloyl group from a per-pivaloylated mannose derivative like this compound is a challenging yet crucial transformation for its use as a versatile building block. The bulky nature of the pivaloyl group can direct the regioselectivity of certain reactions. For instance, the steric hindrance at a particular position can either prevent or slow down a reaction at that site, allowing for selective reaction at a less hindered position.

While specific examples detailing the selective chemical deprotection of this compound are not prevalent in the surveyed literature, general principles of protecting group chemistry can be applied. The relative reactivity of the pivaloyl esters towards cleavage is influenced by their position on the mannopyranose ring. The anomeric ester at C-1 is typically the most susceptible to removal under acidic conditions. The primary ester at C-6 can often be selectively cleaved over the secondary esters at C-2, C-3, and C-4 under specific conditions, for example, using sterically hindered bases or through enzymatic methods.

The choice of deprotection conditions is critical for achieving orthogonality. For example, while pivaloyl groups are generally stable to catalytic hydrogenation (used to remove benzyl ethers), they can be cleaved under strong basic or acidic conditions, or with specific reagents like diisobutylaluminium hydride (DIBAL-H).

The development of orthogonal protecting group strategies allows for the synthesis of complex mannose-containing structures. bham.ac.uk A hypothetical orthogonal strategy involving this compound might involve the selective removal of the C-1 pivaloyl group to create a glycosyl donor, followed by a glycosylation reaction. Subsequently, a different position, for instance, the C-6 hydroxyl, could be unmasked by selective deprotection to act as a glycosyl acceptor for the next coupling reaction.

Table 2: Protecting Groups in Mannose Chemistry for Orthogonal Synthesis

| Protecting Group | Introduction Reagents | Removal Conditions | Orthogonality with Pivaloyl Group |

| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Yes, pivaloyl groups are stable to hydrogenation. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride sources (e.g., TBAF) | Yes, pivaloyl groups are generally stable to fluoride-mediated desilylation. |

| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) | Mild basic conditions (e.g., NaOMe in MeOH) | Partial, as strong base can also cleave pivaloyl groups, but selectivity can be achieved. |

Academic and Research Applications of 1,2,3,4,6 Penta O Pivaloyl D Mannopyranose

Application in Complex Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex carbohydrates is a challenging field that relies on the availability of versatile and well-protected monosaccharide building blocks. 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, with all five hydroxyl groups masked by bulky and stable pivaloyl esters, is an excellent starting point for the multi-step synthesis of intricate glycans and their conjugates.

The construction of complex oligosaccharides, such as β-D-mannans, often employs a modular strategy. This involves the sequential assembly of monosaccharide building blocks that have been strategically protected to allow for selective deprotection and glycosylation at specific positions. The stability of the pivaloyl groups on this compound is highly advantageous in this context. These groups are resistant to cleavage under conditions that remove other common protecting groups (e.g., acetyl, benzyl), enabling chemists to perform reactions at other sites of a growing oligosaccharide chain without disturbing the pivaloyl-protected mannose core.

While direct selective removal of a single pivaloyl group is challenging, this compound is more commonly used as a precursor to create mannosyl donors or acceptors with orthogonal protecting group patterns. For instance, the fully pivaloylated mannose can be converted into a glycosyl donor (like a trichloroacetimidate (B1259523) or a thioglycoside) which can then be coupled with a suitable acceptor. The inherent stability of the pivaloyl esters ensures that the stereochemistry of the mannose unit is maintained throughout these transformations.

Table 1: Comparison of Hydroxyl Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Stability (Cleavage Conditions) | Key Features |

|---|---|---|---|

| Acetyl | Ac | Basic (NaOMe/MeOH); Acidic | Easily introduced and removed; can participate in neighboring group reactions. |

| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; allows for manipulation of other ester groups. |

| Pivaloyl | Piv | Harsher basic conditions (e.g., NaOH) or reductive cleavage | High steric bulk and stability; resistant to many standard deprotection conditions. |

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. nih.gov This powerful strategy often begins with the chemical synthesis of a core glycan structure, which is then elaborated upon by specific glycosyltransferases. nih.govscilit.com this compound can serve as the foundational starting material for the chemical synthesis portion of this approach.

In a typical chemo-enzymatic workflow, the fully protected mannose derivative would be chemically modified to produce a key intermediate, for example, a mannose-based acceptor with a free hydroxyl group at a specific position. This chemical synthesis phase allows for the creation of structures that may not be directly accessible from natural sources. nih.gov Once the core structure is assembled and appropriately deprotected, enzymes are used for subsequent glycosylation steps. This method has been successfully employed to generate libraries of complex N-glycans and O-mannose glycans for further study. nih.govnih.gov The use of enzymes in the later stages overcomes many of the challenges associated with purely chemical glycosylations, such as achieving the correct stereochemistry and regioselectivity. unl.pt

A primary goal of carbohydrate synthesis is to produce molecules for investigating biological processes. nih.gov this compound acts as a precursor for creating glycosylated derivatives designed to interact with biological systems, such as proteins and antibodies. nih.govuq.edu.au

For example, synthetic strategies can convert this protected mannose into building blocks for assembling oligosaccharides that mimic naturally occurring structures like heparan sulfate (B86663) (HS). uq.edu.au These synthetic HS mimetics can be evaluated for their ability to interact with growth factors or inhibit enzymes involved in cancer progression and angiogenesis. uq.edu.au Similarly, the synthesis of O-mannose glycans, which are vital in the brain, allows for the exploration of their binding profiles with various lectins and brain proteins. nih.gov The journey from a stable, protected precursor like this compound to a biologically active, deprotected glycoconjugate is a cornerstone of modern glycobiology research. The preparation of radiolabeled derivatives, for instance by starting with a labeled glucose core and performing subsequent chemical modifications, also facilitates biological studies by allowing researchers to trace the molecule's fate in biological systems. researchgate.net

Table 2: Examples of Glycosylated Derivatives and Their Biological Applications

| Derivative Class | Example Target | Biological Relevance | Research Application |

|---|---|---|---|

| O-Mannose Glycans | α-Dystroglycan | Cell-matrix interaction, muscle integrity. nih.gov | Studying muscular diseases, protein-glycan binding. nih.gov |

| Heparan Sulfate (HS) Mimetics | FGF-1, FGF-2, VEGF, Heparanase | Angiogenesis, tumor growth. uq.edu.au | Development of anti-cancer therapeutics. uq.edu.au |

Exploration as a Chiral Auxiliary or Template in Asymmetric Synthesis

The field of asymmetric synthesis seeks to control the stereochemical outcome of chemical reactions. nih.gov Chiral molecules derived from natural sources, known as the "chiral pool," are often used as starting materials, chiral reagents, or auxiliaries to induce stereoselectivity. nih.govmdpi.com Carbohydrates, with their densely packed and well-defined stereocenters, are excellent candidates for this purpose. mdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. While specific documented use of this compound as a chiral auxiliary in C-C bond formation is not widespread, its structural features make it an interesting candidate for exploration. The rigid pyranose ring holds multiple stereocenters in a fixed conformation. The five bulky pivaloyl groups create a highly defined and sterically hindered environment.

In a hypothetical application, the anomeric pivaloyl group could be replaced with a reactive moiety (e.g., an enolate-forming group). The steric bulk of the remaining pivaloyl groups on the mannose scaffold would then block one face of the reactive center, forcing an incoming electrophile to approach from the less hindered side. This would result in the preferential formation of one diastereomer over the other. The effectiveness of such an approach relies on the ability of the carbohydrate's chiral environment to exert strong stereocontrol over the reaction's transition state. researchgate.net

Beyond C-C bond formation, carbohydrate derivatives can provide stereocontrol in a variety of asymmetric transformations, including reductions, cycloadditions, and nucleophilic additions. mdpi.com For instance, other protected sugars, like 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine, have been successfully used as chiral auxiliaries in the synthesis of other molecules. mdpi.com

The principle of using this compound as a template for stereocontrol follows a similar logic. The compound's well-defined three-dimensional structure can influence the stereochemical course of reactions occurring at a tethered substrate. researchgate.net The conformational rigidity imparted by the bulky pivaloyl groups could be key to achieving high levels of stereocontrol. After the desired transformation, the chiral carbohydrate template would be cleaved and could potentially be recovered, leaving behind an enantiomerically enriched product. The success of such a strategy depends on the efficient transfer of chirality from the mannose template to the reacting substrate.

Research in Pharmaceutical and Biotechnological Glycosylation

Glycosylation—the enzymatic process of attaching glycans (sugars) to proteins or lipids—is a critical post-translational modification that influences the properties of many biopharmaceuticals. Mannose and mannose-containing glycans are particularly important in biological recognition processes, including those related to immune responses. Consequently, mannosylated molecules are of great interest in drug development and vaccine design.

While this compound is commercially available for research, specific studies focusing on the applications detailed below are not prominently featured in the scientific literature. The following sections describe the theoretical basis for its potential use in these areas.

The physical properties of a drug candidate, such as its solubility in water and its ability to be absorbed by the body (bioavailability), are critical for its therapeutic efficacy. Poor solubility can hinder the development of promising therapeutic agents. One strategy to overcome this is to chemically modify the drug molecule, for instance, by attaching a sugar moiety (glycosylation).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₅₂O₁₁ | chemimpex.com |

| Molecular Weight | 600.75 g/mol | chemimpex.com |

| Appearance | White to almost white crystalline powder | chemimpex.com |

| Melting Point | 167-171 °C | chemimpex.com |

| Purity | >98.0% (GC) | spectrumchemical.com |

This table is interactive. Click on the headers to sort.

Glycoproteins, proteins with attached sugar chains, are central to the development of modern vaccines and therapeutic proteins. chemimpex.com For example, the surfaces of many viruses (like HIV and influenza) and bacteria are decorated with glycoproteins, which are recognized by the immune system. Synthetic glycoproteins and glycans are therefore key components in the development of subunit vaccines, which aim to elicit a targeted immune response.

In this context, this compound could serve as a starting material or an intermediate in the synthesis of complex mannose-containing oligosaccharides. scribd.com The synthesis of such molecules requires a strategy where specific hydroxyl groups on the sugar can be selectively deprotected and coupled to other molecules. The stability of the pivaloyl groups allows them to remain in place while other chemical steps are performed.

Despite this potential, specific, published synthetic strategies for vaccines or therapeutic proteins that explicitly utilize this compound as the glycosylating agent are not found in the reviewed literature. Research in this area often employs other protected mannose derivatives, such as those with acetyl groups, which may offer different advantages in terms of reactivity and ease of removal. chemicalbook.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

This table lists the chemical compounds mentioned in the article.

Advanced Characterization and Computational Approaches in Research on 1,2,3,4,6 Penta O Pivaloyl D Mannopyranose

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic techniques are fundamental in confirming the identity and spatial arrangement of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose. These methods provide direct insight into the molecule's atomic connectivity and three-dimensional shape in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and conformation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the pyranose ring's configuration and preferred conformation.

The ¹H NMR spectrum provides detailed information through chemical shifts (δ) and spin-spin coupling constants (J). The coupling constants between adjacent protons on the pyranose ring are particularly informative about their dihedral angles, which in turn define the ring's conformation. For instance, the observed J-couplings for the anomeric proton (H-1) can definitively establish its orientation as either axial or equatorial. In one study, the α-anomer of a related mannoside derivative showed a small J(1,2) coupling constant of 1.8 Hz, which is characteristic of an equatorial-axial relationship between H-1 and H-2. This indicates a ⁴C₁ chair conformation for the pyranose ring. The presence of the bulky pivaloyl groups significantly influences the chemical shifts of the ring protons, pushing them to distinct regions of the spectrum.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to correlate protons with their directly attached carbon atoms, confirming the assignments made from one-dimensional spectra. These advanced techniques are crucial for resolving spectral overlap and providing a complete picture of the molecule's covalent framework.

Below is a table summarizing typical ¹H NMR chemical shifts for the pyranose ring protons of a pivaloylated mannopyranose derivative, which helps in assigning the structure.

Interactive Table: ¹H NMR Chemical Shift Data for a Pivaloylated Mannopyranose Derivative

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 5.35 |

| H-2 | 5.56 |

| H-3 | 5.31 |

| H-4 | 5.27 |

| H-5 | 4.08 |

| H-6a | 4.27 |

| H-6b | 4.13 |

Data is illustrative and based on findings for similar pivaloylated mannose structures.

Mass spectrometry (MS) is a vital tool for verifying the molecular weight and probing the fragmentation patterns of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation, allowing for the accurate determination of its molecular mass. The resulting mass-to-charge ratio (m/z) confirms the compound's elemental composition.

Tandem mass spectrometry (MS/MS) experiments provide deeper structural insights by inducing fragmentation of a selected parent ion. The resulting fragment ions correspond to specific losses of the pivaloyl groups and cleavage of the pyranose ring. Analysis of these fragmentation pathways helps to confirm the location of the pivaloyl substituents on the mannose core. For example, the sequential loss of pivalic acid moieties (102 Da) is a characteristic fragmentation pattern for pivaloylated sugars. This information is instrumental in verifying the complete substitution of all five hydroxyl groups of the D-mannopyranose scaffold.

Computational Chemistry and Molecular Modeling Studies

Computational methods offer a powerful complement to experimental techniques, providing a deeper understanding of the molecular properties of this compound at an atomic level. These approaches can predict structure, stability, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations can be used to optimize the molecule's geometry and determine its most stable conformation. These calculations can also predict NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure.

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability. These computational insights are valuable for understanding the molecule's behavior in chemical reactions.

While DFT is excellent for understanding static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and intermolecular interactions in different environments, such as in solution.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented, the principles of QSAR are applied to derivatives of mannopyranosides to predict their therapeutic or biological properties.

In a typical QSAR study involving mannopyranoside derivatives, researchers would synthesize a library of related compounds with varying substituents. The biological activity of these compounds would be measured experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can then be used to predict the activity of new, unsynthesized mannopyranoside derivatives, guiding the design of more potent and selective compounds.

Future Research Directions and Emerging Opportunities

Development of Novel Protecting Group and Deprotection Chemistries

The pivaloyl group is favored for its stability under a range of reaction conditions, which is crucial during multi-step oligosaccharide synthesis. wiley-vch.de However, this same stability can necessitate harsh conditions for its removal, potentially compromising sensitive functionalities elsewhere in the molecule. wiley-vch.de Future research is actively directed towards the development of modified pivaloyl-type protecting groups that retain the desirable stability and stereodirecting effects while allowing for milder and more selective deprotection.

One promising avenue is the incorporation of "safety-catch" functionalities into the pivaloyl group structure. These are latent reactive sites that can be activated under specific, mild conditions to trigger the cleavage of the ester linkage. This approach aims to provide greater orthogonal control in complex synthetic sequences.

Furthermore, the development of new catalytic systems for the removal of pivaloyl esters is a significant area of interest. While methods employing strong bases like sodium methoxide (B1231860) or powerful reducing agents are known, they lack broad substrate compatibility. researchgate.net Research into transition-metal-catalyzed or enzymatic deprotection methods could offer milder and more chemoselective alternatives. nih.gov For instance, the use of lipases or esterases that can tolerate the steric bulk of the pivaloyl group is an area of active exploration in the broader context of carbohydrate chemistry. mdpi.com

Table 1: Comparison of Deprotection Methods for Acyl Protecting Groups in Carbohydrates

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Saponification | NaOMe/MeOH, LiOH | Room temperature to reflux | Effective for most esters | Harshly basic, can affect other sensitive groups |

| Reductive Cleavage | LiAlH₄, DIBAL-H | Low temperature to room temperature | Effective for esters | Reduces other functional groups (e.g., aldehydes, ketones) |

| Catalytic Methods | Transition metal catalysts | Mild conditions | High chemoselectivity | Catalyst sensitivity, cost |

| Enzymatic Deprotection | Lipases, Esterases | Aqueous buffer, mild pH and temperature | High selectivity, environmentally benign | Enzyme stability and substrate specificity can be limiting |

Expansion of Glycosylation Methodologies Using Pivaloylated Mannopyranose

The stereoselective synthesis of glycosidic bonds, particularly the formation of β-mannosidic linkages, remains a formidable challenge in carbohydrate chemistry. rsc.org The pivaloyl groups at the C-2 position of a mannosyl donor can influence the stereochemical outcome of glycosylation reactions. While traditional neighboring group participation by an acyl group at C-2 typically leads to 1,2-trans-glycosides (α-mannosides), the steric bulk of the pivaloyl group can suppress the formation of orthoester byproducts. nih.gov

Future research aims to further exploit the properties of pivaloylated mannopyranose donors to develop more efficient and stereoselective glycosylation protocols. This includes the exploration of novel activators and promoter systems that can work in concert with the pivaloyl groups to favor the formation of the desired stereoisomer. The development of glycosylation reactions that proceed with high β-selectivity using pivaloylated donors is a particularly sought-after goal.

Moreover, the application of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose in automated glycan assembly (AGA) is an emerging area. The stability of the pivaloyl groups makes this derivative an excellent candidate for the rigors of solid-phase synthesis, where multiple reaction cycles are required. sigmaaldrich.com Developing efficient methods for the activation of the anomeric position of the fully pivaloylated mannose and its subsequent use as a glycosyl donor in automated synthesizers will significantly accelerate the production of complex mannose-containing oligosaccharides.

Elucidation of Remaining Mechanistic Ambiguities in Mannosylations

Despite significant progress, the precise mechanisms governing the stereochemical outcome of mannosylation reactions are not fully understood, especially concerning the influence of different protecting groups. nih.gov The interplay between the electronic and steric effects of the pivaloyl groups, the nature of the glycosyl donor's leaving group, the activator, and the solvent all contribute to the final stereoselectivity in a complex manner.

Future research will likely employ a combination of experimental and computational approaches to unravel these mechanistic details. High-resolution NMR spectroscopy, including in-situ reaction monitoring, can provide valuable information about the reaction intermediates and their conformational dynamics. nih.gov Computational modeling, using density functional theory (DFT) and molecular dynamics (MD) simulations, can offer insights into the transition states and energy profiles of competing reaction pathways, helping to rationalize and predict the stereochemical outcomes of glycosylations with pivaloylated mannose donors. A deeper mechanistic understanding will be instrumental in designing more rational and predictable glycosylation strategies.

Exploration of Bio-inspired and Sustainable Synthetic Routes for Related Carbohydrates

There is a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. numberanalytics.com In the context of carbohydrate chemistry, this translates to exploring bio-inspired and enzymatic approaches for the synthesis and modification of protected sugars. nih.govresearchgate.net

Chemoenzymatic strategies, which combine the efficiency and selectivity of enzymes with the versatility of chemical synthesis, hold great promise. nih.govnih.gov For instance, the use of enzymes for the regioselective acylation or deacylation of mannose derivatives could provide more efficient routes to partially protected building blocks, avoiding lengthy and wasteful protection-deprotection sequences. mdpi.com While much of the work in this area has focused on acetyl groups, the development of enzymes that can handle the bulkier pivaloyl groups is a key area for future research.

Furthermore, the synthesis of monosaccharide derivatives from renewable feedstocks using microbial fermentation is another promising sustainable approach. researchgate.net Engineering metabolic pathways in microorganisms to produce valuable protected carbohydrate building blocks could offer a greener alternative to traditional chemical synthesis.

Table 2: Physical and Chemical Properties of Selected Acylated Mannopyranose Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation (α)D |

| This compound | C₃₁H₅₂O₁₁ | 600.74 | 167-171 | +37.0 to +43.0 (c=1, CHCl₃) |

| 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C₁₆H₂₂O₁₁ | 390.34 | 115-117 | +56 (c=1, CHCl₃) |

| 1,2,3,4,6-Penta-O-benzoyl-α-D-mannopyranose | C₄₁H₃₂O₁₁ | 704.69 | 131-133 | -84 (c=1, CHCl₃) |

Q & A

Q. How does this compound facilitate studies on carbohydrate-protein interactions in glycobiology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.